3-Bromo-5,6-dimethoxypicolinonitrile
CAS No.:
Cat. No.: VC14445392
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O2 |
|---|---|
| Molecular Weight | 243.06 g/mol |
| IUPAC Name | 3-bromo-5,6-dimethoxypyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C8H7BrN2O2/c1-12-7-3-5(9)6(4-10)11-8(7)13-2/h3H,1-2H3 |
| Standard InChI Key | ONVFWHDVKGWYNO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(N=C1OC)C#N)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The systematic IUPAC name 3-bromo-5,6-dimethoxypicolinonitrile implies the following structural features:
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A pyridine core (six-membered aromatic ring with one nitrogen atom)
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A bromine substituent at position 3
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Methoxy (-OCH₃) groups at positions 5 and 6
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A nitrile (-C≡N) group at position 2
This arrangement places electron-withdrawing groups (bromine, nitrile) and electron-donating methoxy groups in proximal positions, creating a polarized electronic environment that could influence reactivity and intermolecular interactions .
Comparative Analysis with Analogous Compounds
The search results highlight structurally related bromopyridines:
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3-Bromo-5,6-dimethyl-2(1H)-pyridinone (PubChem CID 50944339): Features methyl groups instead of methoxy and a ketone oxygen at position 2 .
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3-Bromo-5-methoxypyridine: Demonstrates regioselective substitution patterns achievable via nucleophilic aromatic substitution .
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3-Bromo-5,6-dimethylpyridine-2-carboxylic acid: Illustrates the impact of carboxylate groups on solubility and biological activity.
A hypothetical comparison of key properties is presented in Table 1.
Table 1: Theoretical Properties of 3-Bromo-5,6-Dimethoxypicolinonitrile vs. Analogues
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of 3-bromo-5,6-dimethoxypicolinonitrile could follow strategies used for analogous brominated pyridines:
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Nucleophilic Aromatic Substitution: As demonstrated in the synthesis of 3-bromo-5-methoxypyridine , methoxy groups could be introduced via reaction of a dihalopyridine with sodium methoxide.
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Cyanide Introduction: Nitrile groups are often installed via Rosenmund-von Braun reaction (CuCN with aryl halides) or palladium-catalyzed cyanation.
Hypothetical Reaction Pathway
A proposed synthesis route (Figure 1) adapts methods from the search results:
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Starting Material: 3,5,6-Tribromopicolinonitrile
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Methoxylation:
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Characterization:
Physicochemical Properties and Reactivity
Electronic Effects
The electron-withdrawing nitrile and bromine groups would deactivate the pyridine ring toward electrophilic substitution, while methoxy groups at positions 5 and 6 could direct incoming electrophiles to the 4-position via resonance effects. This electronic profile suggests potential for:
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Suzuki-Miyaura couplings at position 4 (if bromine is retained)
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the nitrile and bromine groups, with better solubility in polar aprotic solvents (DMF, DMSO).
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Stability: Likely sensitive to strong acids/bases, which could hydrolyze the nitrile to a carboxylic acid or demethylate the methoxy groups .
Challenges and Future Directions
Knowledge Gaps
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No experimental data on the compound’s synthesis, characterization, or biological activity were identified in the provided sources.
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Stability under physiological conditions and toxicity profiles remain unknown.
Research Opportunities
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